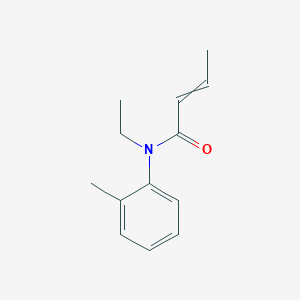
Crotamiton
Vue d'ensemble
Description
Crotamiton is a scabicidal and antipruritic agent available as a cream or lotion for topical use only . It is used to treat scabies infection and to relieve the itching of certain skin conditions . It is a colorless to slightly yellowish oil, having a faint amine-like odor .
Molecular Structure Analysis
Crotamiton has a molecular formula of C13H17NO and an average mass of 203.280 Da . The structure of Crotamiton can be viewed in 3D models available in various chemical databases .Chemical Reactions Analysis
Crotamiton is an antiparasitic that is toxic to the scabies mite . It relieves itching by producing a counter-irritation. As Crotamiton evaporates from the skin, it produces a cooling effect .Physical And Chemical Properties Analysis
Crotamiton is a colorless to slightly yellowish oil, having a faint amine-like odor . It is miscible with alcohol and with methanol .Applications De Recherche Scientifique
Treatment of Mite Infestations
Crotamiton has been used in the treatment of mite infestations . For example, a case of otoacariasis caused by a histiostomatid mite was successfully treated with crotamiton ear drops for 1 week .
Removal of Crotamiton from Wastewater
Crotamiton can be removed from Reverse Osmosis (RO) concentrate by a TiO2/Zeolite Composite Sheet . The composite sheet showed excellent performance for crotamiton adsorption without obvious inhibition by other components in the RO concentrate . With ultraviolet irradiation, crotamiton was simultaneously removed through adsorption and photocatalysis .
Lifespan Extension and Stress Resistance in Caenorhabditis Elegans
A derivative of Crotamiton, JM03, has been found to extend lifespan and improve oxidative and hypertonic stress resistance in Caenorhabditis elegans via inhibiting OSM-9 . This could lead to promising application prospects .
Quality Control in Pharmaceutical Manufacturing
Crotamiton can be determined by RP-HPLC for product quality control . The separation of cis and trans isomers of crotamiton was performed on a Thermo Scientific Acclaim C30 column using a simple acetonitrile/water mobile phase .
Safety And Hazards
Crotamiton is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing off with soap and plenty of water in case of skin contact .
Propriétés
IUPAC Name |
(E)-N-ethyl-N-(2-methylphenyl)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGGZPQPQTDQF-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256463 | |
| Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85148369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Crotamiton | |
CAS RN |
124236-29-9, 483-63-6 | |
| Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124236-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotamiton [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotamiton, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124236299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | crotamiton | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotamiton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-o-crotonotoluidide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROTAMITON, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EEH27851Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Crotamiton?
A1: Research indicates that Crotamiton directly interacts with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, inhibiting its activity. [] This channel plays a role in itch sensations, and its inhibition likely contributes to the antipruritic effect of Crotamiton.
Q2: How does Crotamiton affect the TRPV4 channel?
A2: While the precise mechanism of inhibition requires further investigation, studies suggest that Crotamiton might induce pore dilation of the TRPV4 channel upon washout. This phenomenon has been observed through increased cation influx and alterations in reversal potentials during patch-clamp experiments. []
Q3: Does Crotamiton influence other itch pathways besides TRPV4?
A3: Yes, Crotamiton has demonstrated an inhibitory effect on both histamine-dependent and histamine-independent itch pathways. In vitro studies show that it can suppress calcium influx induced by histamine, which typically signals through the H1R and TRPV1 receptors. Additionally, it blocks calcium influx caused by chloroquine, which is associated with the MRGPRA3 and TRPA1 receptors and is involved in histamine-independent itching. []
Q4: What is the chemical structure of Crotamiton?
A4: Crotamiton is an amide derivative of Crotonic acid and N-Ethyl-o-toluidine. Its chemical structure consists of a benzene ring substituted with an ethyl-amide and a but-2-enamide group. []
Q5: What is the molecular formula and weight of Crotamiton?
A5: The molecular formula of Crotamiton is C13H17NO, and its molecular weight is 203.28 g/mol. []
Q6: How stable is Crotamiton in the environment?
A6: Crotamiton exhibits high persistence in freshwater and coastal environments, making it a suitable marker for sewage contamination. It demonstrates conservative behavior across various salinity ranges and seasons. []
Q7: How is Crotamiton absorbed by the body?
A7: Crotamiton demonstrates rapid penetration into intact human skin following topical application, forming a drug reservoir within the skin for at least 24 hours. The drug gradually releases from this reservoir into the bloodstream. []
Q8: How do different topical formulations affect Crotamiton absorption?
A8: Pharmacokinetic studies reveal adequate drug absorption from various commercially available topical formulations, including ointments, creams, and gels. These formulations effectively maintain a therapeutically relevant concentration in the skin for approximately 24 hours after application. []
Q9: What is the efficacy of Crotamiton in treating scabies compared to other available treatments?
A9: Clinical trials indicate that Crotamiton, while effective, exhibits lower efficacy compared to Permethrin in treating scabies. Studies show that topical Permethrin results in faster and higher cure rates compared to Crotamiton. [, , , , ]
Q10: Is Crotamiton effective against all stages of the scabies mite life cycle?
A10: While Crotamiton demonstrates efficacy against scabies, research suggests it might not be equally effective against all stages of the mite's life cycle. The delay in clinical response observed in some studies suggests a potential lack of efficacy against certain developmental stages. []
Q11: Are there any reported cases of resistance to Crotamiton?
A11: While not as prevalent as with other scabicides, some cases of scabies resistant to Crotamiton treatment have been reported. []
Q12: What is the general safety profile of Crotamiton?
A12: Crotamiton is generally well-tolerated when applied topically. Studies in infants and young children show a favorable safety profile with minimal adverse effects reported, even after multiple applications. [, ]
Q13: What are the common formulations of Crotamiton for topical administration?
A13: Crotamiton is typically formulated as a 10% cream or lotion for topical application in the treatment of scabies. [, ]
Q14: Are there any specific formulation challenges associated with Crotamiton?
A14: Crotamiton, like many pharmaceuticals, requires specific formulation strategies to ensure stability, solubility, and bioavailability. Research highlights the importance of carefully selecting excipients and optimizing manufacturing processes to achieve a consistent and effective product. [, ]
Q15: What analytical methods are commonly used for the detection and quantification of Crotamiton?
A15: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for detecting and quantifying Crotamiton in various matrices, including pharmaceutical formulations and environmental samples. These methods allow for sensitive and selective analysis of the compound. [, ]
Q16: What are the challenges in analyzing Crotamiton residues in water samples?
A16: Analyzing Crotamiton residues in water samples can be challenging due to its low concentration and the complex matrix of environmental samples. Advanced techniques like Differential Pulse Polarography (DPP) are being explored to enhance sensitivity and selectivity in detecting trace amounts of Crotamiton in water. []
Q17: What are some of the current research areas focusing on Crotamiton?
A17: Current research on Crotamiton encompasses various areas, including investigating the precise molecular mechanisms underlying its interaction with TRPV4 channels and exploring its potential in managing other pruritic conditions beyond scabies. [, , ]
Q18: Are there any promising derivatives or analogs of Crotamiton being investigated?
A18: Yes, researchers are actively exploring structural modifications to the Crotamiton molecule to potentially enhance its efficacy, safety, and pharmacokinetic properties. For example, the derivative JM03, created by replacing the ortho-methyl group with ortho-fluoro, showed improved lifespan-extending and stress resistance properties in C. elegans models. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



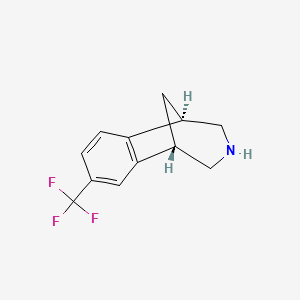
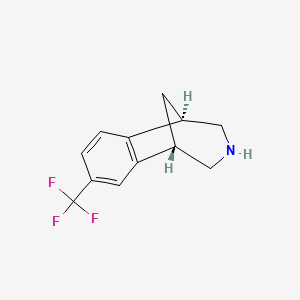

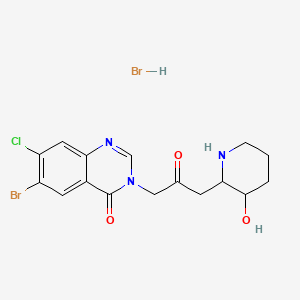
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)
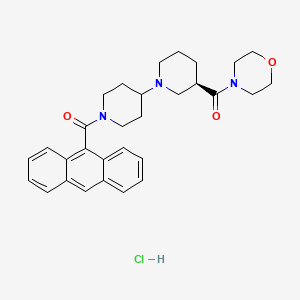

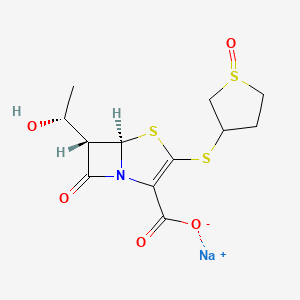
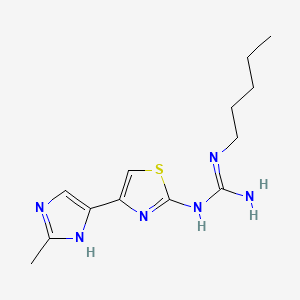
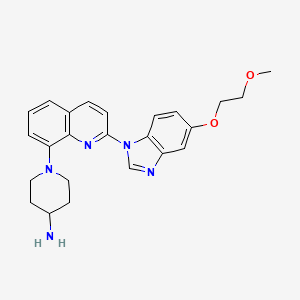
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
